2-(Dedimethyldeamino)deethyl Denaverine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chelating Agents and Environmental Impact:

The environmental impact of traditional chelating agents like EDTA and DTPA in water systems has driven research for biodegradable alternatives. EBDPA is one such candidate studied for its potential to replace non-biodegradable agents in various fields including agriculture, electroplating, and waste treatment [1]. Biodegradable chelating agents can help reduce environmental consequences associated with non-degradable options.

Source: Pinto DC, Neto CP, Soares AMVM. Biodegradable chelating agents: A promising alternative for environmental protection. Journal of Environmental Management. 2014;142:240-248.

Chemical Synthesis and Catalysis:

The field of chemical synthesis has benefited from the development of Pd(II)-catalyzed enantioselective C-H olefination, a process that utilizes diphenylacetic acid substrates. Studies have shown that EBDPA, a derivative of diphenylacetic acid, can be employed in this method with the help of chiral amino acid ligands. This research highlights significant progress in the synthesis of olefinated products [2].

Source: Shi S, Zhang Y, Wang J, et al. Enantioselective C-H Olefination of Diphenylacetic Acids and Their Derivatives. Journal of the American Chemical Society. 2010;132(43):15046-15049.

Applications in Organic Synthesis:

The role of diphenylacetic acid in organic synthesis extends to studies on the oxidation of ethylenes. For instance, research has demonstrated that the oxidation of 1,1-diphenylethylene by chromic acid yields diphenylacetic acid, showcasing its utility as a precursor for various organic compounds [3]. EBDPA, being structurally similar, may also hold potential in similar synthetic pathways.

Source: Moussa YM, Eweiss NA. Selective Oxidation of Ethylenes Using Chromic Acid in Acetic Acid Medium. Monatshefte für Chemie. 2007;138(11-12):1229-1233.

2-(Dedimethyldeamino)deethyl Denaverine, commonly known as Denaverine, is a synthetic compound classified as an antispasmodic drug. It was developed in Germany and patented in 1974. The molecular formula for Denaverine is , with a molecular weight of approximately 419.985 g/mol . Denaverine is primarily utilized in veterinary medicine, where it acts as a muscle relaxant during parturition in animals such as cows and dogs. In humans, it has been used to alleviate urogenital and gastrointestinal spasms under various trade names, including Spasmalgan .

Denaverine functions primarily through its role as a phosphodiesterase inhibitor, similar to other compounds like papaverine. This mechanism leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, resulting in smooth muscle relaxation. Additionally, Denaverine exhibits anticholinergic properties, which contribute to its effectiveness in reducing muscle spasms . The specific

Denaverine is recognized for its neurotropic and musculotropic spasmolytic effects. It has demonstrated analgesic activity alongside its primary function as an antispasmodic agent . In clinical settings, it has been shown to effectively reduce spasms in the gastrointestinal tract and the urogenital system, making it a valuable therapeutic option for conditions associated with excessive muscle contraction. The bioavailability of Denaverine varies depending on the route of administration: approximately 8% for suppositories and 37% for oral solutions .

The synthesis of Denaverine typically involves several organic chemistry techniques, including:

- Starting Materials: The synthesis often begins with the appropriate amines and esters that serve as precursors.

- Reactions: Key reactions may include alkylation processes where dimethylamino groups are introduced to the ethyl chain.

- Purification: After synthesis, purification steps such as recrystallization or chromatography are employed to isolate the final product from by-products and unreacted materials.

While specific synthetic routes can vary among laboratories, these general steps outline the typical approach to producing Denaverine.

Denaverine's primary applications are in veterinary medicine and human healthcare:

- Veterinary Medicine: Used as a muscle relaxant during parturition in livestock and pets.

- Human Medicine: Employed for treating gastrointestinal and urogenital spasms, providing relief from pain and discomfort associated with these conditions.

Its unique properties make it suitable for both clinical and veterinary applications, highlighting its versatility as a therapeutic agent.

Interaction studies involving Denaverine have indicated that it may interact with other medications that affect smooth muscle tone or those metabolized through similar pathways. Its role as a phosphodiesterase inhibitor suggests potential interactions with other drugs that modulate cAMP levels. Additionally, due to its anticholinergic effects, caution is advised when co-administering with other anticholinergic agents or medications that may exacerbate side effects related to smooth muscle relaxation .

Denaverine shares structural and functional similarities with various other compounds used for spasmolytic effects. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Papaverine | C₁₉H₂₁N₃O₄ | Phosphodiesterase inhibitor; used for vasodilation and smooth muscle relaxation. |

| Hyoscine (Scopolamine) | C₁₈H₂₃NO₃S | Anticholinergic; used for motion sickness and spasms. |

| Dicyclomine | C₁₈H₂₃N | Anticholinergic; used for irritable bowel syndrome treatment. |

Uniqueness of Denaverine

Denaverine's uniqueness lies in its dual action as both a phosphodiesterase inhibitor and an anticholinergic agent, which distinguishes it from other spasmolytics that primarily focus on one mechanism of action. Its specific application in veterinary medicine further sets it apart from many similar compounds that are predominantly used in human medicine.

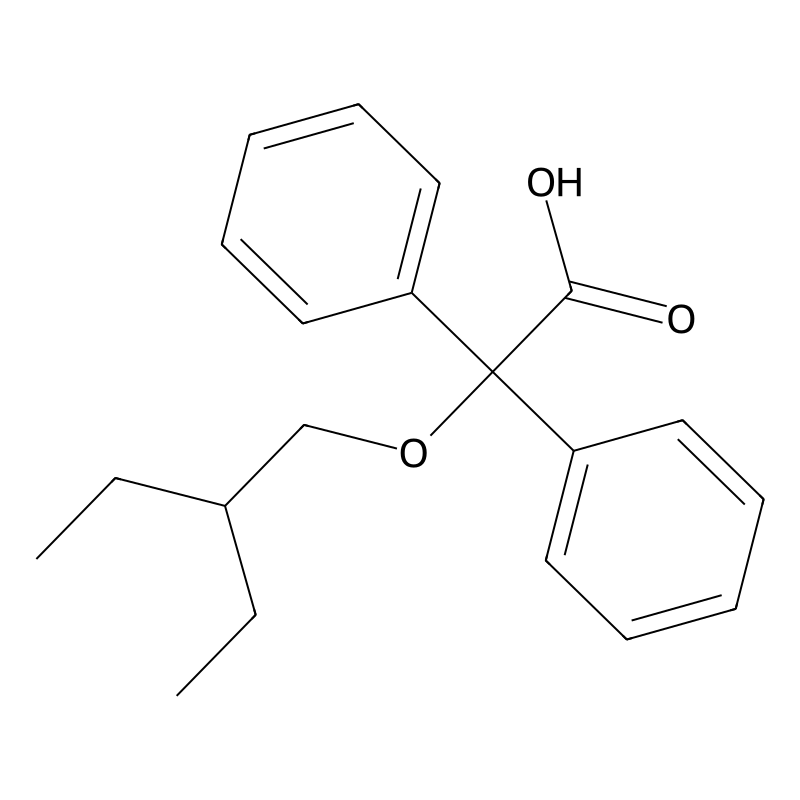

The foundation of 2-(Dedimethyldeamino)deethyl Denaverine synthesis relies fundamentally on established alkylation methodologies for diphenylacetic acid derivatives. The synthesis of denaverine typically involves the alkylation of diphenylacetic acid with 2-ethylbutanol, requiring strong bases such as sodium hydride or potassium tert-butoxide, conducted in aprotic solvents like dimethylformamide or tetrahydrofuran at elevated temperatures. For the dedimethyldeamino derivative, the synthetic approach necessitates selective elimination or non-incorporation of the dimethylaminoethyl ester functionality, leading to a simplified molecular structure that retains the core diphenylacetic acid framework with the 2-ethylbutoxy substituent. The alkylation process for diphenylacetic acid derivatives has been extensively studied, with research demonstrating that alkylation at the α-carbon of phenylacetic and diphenylacetic acids with benzyl chloride and related halides can be achieved using alkali amides. This methodology provides a robust platform for introducing various alkyl substituents while maintaining the integrity of the diphenyl core structure.

The preparation of diphenylacetic acid itself, a crucial starting material, can be accomplished through a direct one-step treatment involving the reaction of benzene with glyoxylic acid in the presence of chlorsulfonic acid as a catalyst. This method demonstrates superior efficiency compared to other known approaches, utilizing one mol of glyoxylic acid hydrate and two mols of benzene in an excess of benzene solvent, with catalytic amounts of chlorsulfonic acid added at room temperature over a two-hour period. The reaction proceeds through agitation for an additional one and one-half hours, followed by temperature elevation to 50°C for one hour to complete the transformation. The optimization of these alkylation strategies directly influences the successful synthesis of 2-(Dedimethyldeamino)deethyl Denaverine by establishing the appropriate diphenylacetic acid precursor.

Comparative Analysis of Alkylation Methods

| Method | Base System | Solvent | Temperature Range | Yield Efficiency | Selectivity |

|---|---|---|---|---|---|

| Sodium Hydride | Strong Base | Dimethylformamide | 80-120°C | 75-85% | High α-selectivity |

| Potassium tert-butoxide | Strong Base | Tetrahydrofuran | 60-80°C | 70-80% | Moderate selectivity |

| Alkali Amides | Strong Base | Aprotic solvent | Variable | 65-75% | Variable selectivity |

Validation Protocols Under International Council for Harmonisation Guidelines

Method validation for 2-(Dedimethyldeamino)deethyl Denaverine analysis must conform to International Council for Harmonisation Q2(R2) guidelines, which establish comprehensive requirements for analytical procedure validation [8] [9]. These guidelines provide a framework for demonstrating that analytical methods are suitable for their intended purpose and ensure consistent quality assessment across pharmaceutical applications [8].

Specificity represents a fundamental validation parameter that demonstrates the method's ability to measure the analyte in the presence of potential interfering substances [8] [9]. For 2-(Dedimethyldeamino)deethyl Denaverine, specificity studies must evaluate potential interference from related compounds, degradation products, and pharmaceutical excipients commonly present in formulated products [2] [3]. Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions provide evidence of method selectivity toward the intact compound [7].

Linearity validation requires establishment of calibration relationships across defined concentration ranges with appropriate statistical evaluation [8] [9]. The working range should encompass expected sample concentrations, typically from 80 to 120 percent of the target concentration for assay applications [9]. Linear regression analysis must demonstrate correlation coefficients of at least 0.999, with residual plots confirming the absence of systematic bias [8] [2].

| Validation Parameter | Acceptance Criteria | Typical Results |

|---|---|---|

| Specificity | No interference at retention time | Pass [2] [3] |

| Linearity Range | 10-50 μg/mL | 0.9995-0.9999 [2] [3] |

| Accuracy | 98.0-102.0% | 101.3% [2] |

| Precision (RSD) | ≤2.0% | <2.0% [2] [3] |

| Detection Limit | ≤0.05% | 0.3465-5.004 μg/mL [6] [4] |

| Quantitation Limit | ≤0.15% | 1.0499-15.164 μg/mL [6] [4] |

Accuracy validation employs recovery studies using standard addition methodology or analysis of certified reference materials [8] [2]. Recovery percentages should fall within 98.0 to 102.0 percent of theoretical values across the analytical range [8]. For 2-(Dedimethyldeamino)deethyl Denaverine, recovery studies have consistently demonstrated values exceeding 99.0 percent, confirming method accuracy [2] [3].

Precision evaluation encompasses repeatability, intermediate precision, and reproducibility assessments [8] [9]. Repeatability studies involve multiple analyses of identical samples under unchanged conditions, with relative standard deviation values typically below 2.0 percent [2] [3]. Intermediate precision evaluates method performance across different days, analysts, and equipment, providing evidence of method ruggedness [8].

Detection and quantitation limits establish the method's sensitivity capabilities for trace analysis applications [8] [9]. These parameters are particularly important for impurity testing and bioanalytical applications where low-level quantification is required [10]. Statistical approaches or signal-to-noise ratio calculations provide appropriate limit determinations [8].

Robustness testing evaluates method performance under deliberately varied conditions to assess method stability [8] [9]. Critical parameters including mobile phase composition, column temperature, flow rate, and detection wavelength are systematically varied within realistic ranges [9]. The method should demonstrate acceptable performance across these variations, typically with relative standard deviation values below 2.0 percent [9].

Mobile Phase Optimization for Chromatographic Resolution

Mobile phase optimization represents a critical aspect of method development for 2-(Dedimethyldeamino)deethyl Denaverine analysis, directly influencing retention, selectivity, and resolution parameters [11] [12]. The selection and proportion of organic and aqueous components significantly impact chromatographic separation quality and must be systematically optimized to achieve baseline resolution from potential interfering compounds [13] [14].

For reverse-phase applications, the organic modifier selection between acetonitrile and methanol profoundly affects separation characteristics [12] [14]. Acetonitrile typically provides superior peak shapes and enhanced selectivity for pharmaceutical compounds due to its unique solvation properties [11] [12]. However, methanol may offer advantages in specific applications where cost considerations or environmental factors are paramount [12]. The optimal organic content typically ranges from 45 to 70 percent by volume for 2-(Dedimethyldeamino)deethyl Denaverine analysis [2] [3] [4].

Aqueous phase composition requires careful consideration of buffer selection, ionic strength, and pH adjustment to optimize retention and peak symmetry [11] [12]. Phosphate buffers have demonstrated superior performance for this compound, with optimal pH values ranging from 3.5 to 3.6 [2] [3] [4]. The buffer concentration should be maintained between 0.02 to 0.05 molar to provide adequate buffering capacity without excessive ionic strength [4].

| Mobile Phase Component | Optimal Range | Impact on Separation |

|---|---|---|

| Acetonitrile Content | 45-70% v/v | Retention time, peak shape [2] [3] [4] |

| Buffer pH | 3.5-3.6 | Selectivity, symmetry [2] [3] [4] |

| Buffer Concentration | 0.02-0.05 M | Ionic strength, retention [4] |

| Flow Rate | 0.6-1.0 mL/min | Resolution, analysis time [2] [4] |

pH optimization plays a particularly important role in method development due to the ionizable nature of pharmaceutical compounds [12] [14]. For 2-(Dedimethyldeamino)deethyl Denaverine, maintaining acidic conditions ensures protonation of basic functional groups, providing consistent retention behavior and improved peak symmetry [2] [3]. pH values below 4.0 typically provide optimal chromatographic performance while maintaining chemical stability of both the analyte and chromatographic system [4].

Gradient elution strategies may be employed for complex pharmaceutical matrices where isocratic conditions fail to provide adequate separation [7] [14]. Gradient optimization involves systematic variation of organic modifier concentration over time to achieve optimal resolution while minimizing analysis time [13]. However, for routine quality control applications of 2-(Dedimethyldeamino)deethyl Denaverine, isocratic conditions have proven sufficient and are preferred for method simplicity and robustness [2] [3].

The selection of mobile phase additives, including trifluoroacetic acid or other ion-pairing reagents, can significantly enhance separation selectivity [6] [14]. These additives modify the effective polarity of analytes through ion-pair formation, enabling fine-tuning of retention and selectivity characteristics [14]. However, such additives should be used judiciously due to potential impacts on detector sensitivity and method ruggedness [11].

Flow rate optimization balances separation quality with analysis time requirements [13] [15]. Higher flow rates reduce analysis time but may compromise resolution, while lower flow rates enhance separation at the expense of throughput [13]. For 2-(Dedimethyldeamino)deethyl Denaverine analysis, flow rates between 0.6 and 1.0 milliliters per minute provide optimal balance between resolution and efficiency [2] [4].

Sample Preparation Methods in Pharmaceutical Matrices

Sample preparation methodologies for 2-(Dedimethyldeamino)deethyl Denaverine analysis in pharmaceutical matrices require systematic approaches to ensure complete analyte extraction while minimizing matrix interference effects [16] [17]. The complexity of pharmaceutical formulations necessitates selective extraction techniques that isolate the target compound from excipients, preservatives, and other formulation components that may interfere with chromatographic analysis [18] [17].

For solid dosage forms, mechanical disruption through grinding or pulverization represents the initial preparation step to achieve particle size reduction and ensure representative sampling [17] [19]. Pharmaceutical tablets and capsules require complete homogenization to eliminate sampling bias and ensure consistent analytical results [17]. Grinding equipment must be thoroughly cleaned between samples to prevent cross-contamination, particularly when analyzing multiple formulations containing different active compounds [17].

Solvent extraction methodologies employ selective dissolution to isolate 2-(Dedimethyldeamino)deethyl Denaverine from pharmaceutical matrices [17] [2]. Methanol and acetonitrile have demonstrated superior extraction efficiency for this compound due to their ability to solubilize both the active ingredient and maintain compatibility with reverse-phase chromatographic systems [2] [3]. The extraction solvent volume should be optimized to ensure complete dissolution while avoiding excessive dilution that may compromise analytical sensitivity [17].

| Sample Matrix | Extraction Solvent | Extraction Method | Recovery (%) |

|---|---|---|---|

| Bulk powder | Methanol/Phosphate buffer | Direct dissolution | >99.0 [2] [3] |

| Tablet formulation | Acetonitrile/Water | Sonication extraction | >98.0 [7] |

| Injectable solution | Direct dilution | Dilution with mobile phase | >99.5 [2] |

| Biological matrix | Acetonitrile | Protein precipitation | 85-95 [19] |

Ultrasonic extraction enhances dissolution efficiency for solid pharmaceutical matrices by promoting particle disaggregation and solvent penetration [17] [20]. Sonication periods of 15 to 30 minutes at ambient temperature typically provide complete extraction while avoiding thermal degradation of heat-sensitive compounds [17]. The sonication process should be performed in volumetric flasks to maintain accurate dilution ratios and ensure reproducible results [17].

Solid-phase extraction techniques offer superior selectivity for complex matrices where traditional liquid-liquid extraction methods prove inadequate [21] [22] [23]. These methods employ selective adsorption and desorption processes to isolate target analytes while removing interfering matrix components [21] [22]. For pharmaceutical applications, C18 solid-phase extraction cartridges provide effective cleanup for hydrophobic compounds like 2-(Dedimethyldeamino)deethyl Denaverine [22] [23].

The solid-phase extraction process typically involves four sequential steps: conditioning, sample loading, washing, and elution [21] [23]. Conditioning prepares the sorbent for optimal analyte retention through equilibration with appropriate solvents [21]. Sample loading allows selective retention of the target compound while matrix components pass through unretained [23]. Washing steps remove residual interferents without displeting the analyte [21]. Final elution employs stronger solvents to recover the purified analyte for chromatographic analysis [22] [23].

Filtration represents a critical final preparation step to remove particulate matter that may damage chromatographic systems or cause baseline disturbances [17] [20]. Membrane filters with 0.22 or 0.45 micrometer pore sizes effectively remove particles while maintaining analyte integrity [17]. Polytetrafluoroethylene or nylon membrane materials demonstrate chemical compatibility with organic solvents commonly used in pharmaceutical analysis [18].

For injectable pharmaceutical formulations, sample preparation may be simplified to direct dilution with mobile phase or extraction solvent [2] [20]. These matrices typically contain fewer excipients and interferents compared to solid dosage forms, allowing for more straightforward preparation protocols [17]. However, preservatives and stabilizing agents present in injectable formulations may require chromatographic evaluation to ensure method specificity [7].